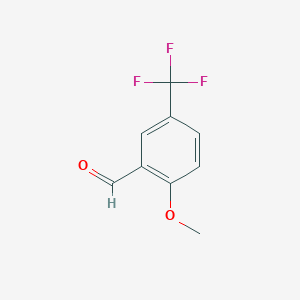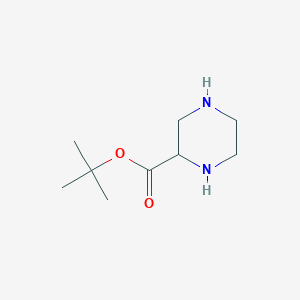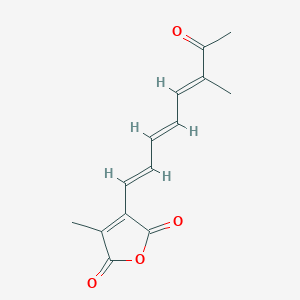
Graphenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Graphenone is a derivative of graphene oxide, which is a two-dimensional material that has attracted significant attention due to its unique properties. Graphenone is a single layer of graphene oxide that has been chemically modified to form a stable and functional material. This material has shown great potential in various scientific research applications, including drug delivery, biosensors, and energy storage.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Origin
Graphenone, a derivative of graphene, has seen various scientific research applications. One of the foundational studies in this area is the biosynthetic origin of graphenone in cultured lichen mycobionts of Graphis handelii. This research, conducted by Takenaka, Hamada, and Tanahashi (2008), verified the carbon skeleton origins in graphenone by feeding spore-derived mycobionts of the lichen with different carbon sources (Takenaka, Hamada, & Tanahashi, 2008).
Biomedical Applications
Graphenone has also been explored for various biomedical applications. Notably, Yang et al. (2010) studied the in vivo behaviors of nanographene sheets for tumor uptake and photothermal therapy in mice, demonstrating graphene's potential in cancer treatment (Yang et al., 2010). Furthermore, Feng, Wu, and Qu (2013) highlighted advances in graphene applications for diagnostics, phototherapy for cancer and Alzheimer's disease, and stem cell proliferation (Feng, Wu, & Qu, 2013).
Electronic and Energy Applications
Graphenone's electronic and energy applications are significant. Yin et al. (2014) provided an overview of the research on graphene and its derivatives, focusing on solar cell applications (Yin et al., 2014). Additionally, Jeon et al. (2011) discovered that treatment of graphene with xenon difluoride produces fluorographene, a wide bandgap semiconductor with ultraviolet luminescence, suggesting potential applications in electronic and optoelectronic devices (Jeon et al., 2011).
Sensor Technologies and Other Applications
Graphene-based materials, including graphenone, have also been investigated for sensor technologies. Singh, Meyyappan, and Nalwa (2017) reviewed the progress of graphene-based flexible gas and chemical sensors, highlighting their potential in wearable technology (Singh, Meyyappan, & Nalwa, 2017). The broad range of applications of graphene and graphene-based nanostructures is further elaborated by Nguyen and Nguyễn (2016), who reviewed its use in displays, electrodes, printed electronics, and energy storage devices (Nguyen & Nguyễn, 2016).
Eigenschaften
CAS-Nummer |
158204-25-2 |
|---|---|
Produktname |
Graphenone |
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |
InChI |
InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |
InChI-Schlüssel |
DPZNQXPHRMGJIG-WUJFNTSISA-N |
Isomerische SMILES |
CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |
SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |
Synonyme |
3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



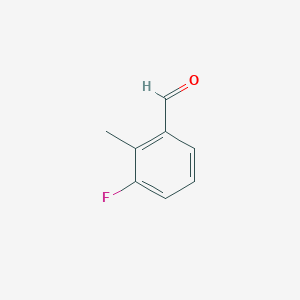
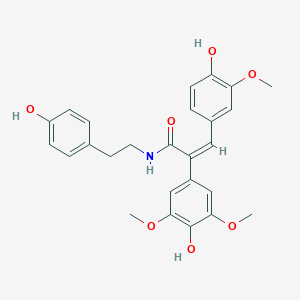

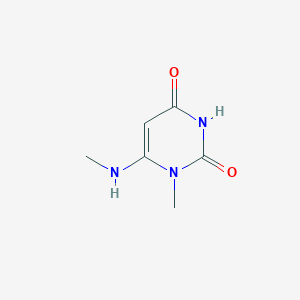


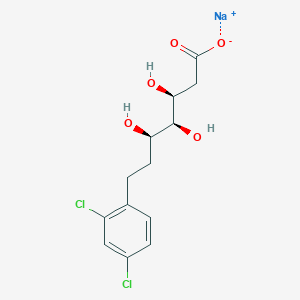
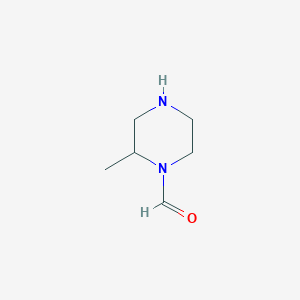

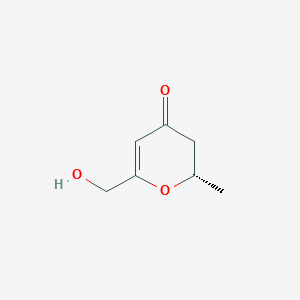
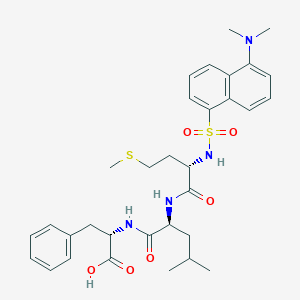
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)
